molecular formula C12H9N3O4S B14451732 4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline CAS No. 72848-41-0

4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline

Cat. No.: B14451732
CAS No.: 72848-41-0
M. Wt: 291.28 g/mol
InChI Key: GDQIGLYEZFPWKP-UHFFFAOYSA-N
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Description

4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline is an organic compound with the molecular formula C12H9N3O6S. It is characterized by the presence of nitro groups and a sulfanyl linkage, making it a significant compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline typically involves the reaction of 4-nitroaniline with 2-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl linkage also plays a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline is unique due to its specific combination of nitro groups and a sulfanyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

72848-41-0

Molecular Formula

C12H9N3O4S

Molecular Weight

291.28 g/mol

IUPAC Name

4-nitro-N-(2-nitrophenyl)sulfanylaniline

InChI

InChI=1S/C12H9N3O4S/c16-14(17)10-7-5-9(6-8-10)13-20-12-4-2-1-3-11(12)15(18)19/h1-8,13H

InChI Key

GDQIGLYEZFPWKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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